molecular formula C10H9F3O3 B2507585 2-(3,3,3-Trifluoropropoxy)benzoic acid CAS No. 1466241-74-6

2-(3,3,3-Trifluoropropoxy)benzoic acid

Cat. No.: B2507585
CAS No.: 1466241-74-6
M. Wt: 234.174
InChI Key: WVUGGEXXMCKGQA-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropoxy)benzoic acid is a fluorinated organic compound with the molecular formula C10H7F3O3. This compound is characterized by the presence of a trifluoropropoxy group attached to a benzoic acid moiety. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 3,3,3-trifluoropropanol with a benzoic acid derivative under specific conditions. One common method is the esterification of 3,3,3-trifluoropropanol with a benzoic acid derivative, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(3,3,3-Trifluoropropoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

    Industry: This compound can be used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with similar properties.

    2-Bromo-3,3,3-trifluoropropene: A compound used in the synthesis of fluorinated organic molecules.

Uniqueness

2-(3,3,3-Trifluoropropoxy)benzoic acid is unique due to its specific trifluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high stability and resistance to degradation.

Properties

IUPAC Name

2-(3,3,3-trifluoropropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUGGEXXMCKGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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